molecular formula C9H22N2O4 B12652788 Diammonium azelate CAS No. 63075-84-3

Diammonium azelate

Cat. No.: B12652788
CAS No.: 63075-84-3
M. Wt: 222.28 g/mol
InChI Key: ORKKMKUDEPWHTG-UHFFFAOYSA-N
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Description

It has the molecular formula C₉H₂₂N₂O₄ and a molecular weight of 222.28 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diammonium azelate can be synthesized by reacting azelaic acid with ammonia. The process involves dissolving azelaic acid in a suitable solvent, such as a low carbon chain alcohol, and introducing ammonia gas into the solution. This reaction forms this compound, which can then be crystallized and dried to obtain the final product .

Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The drying process is particularly important to prevent agglomeration and to refine the particle size of the final product .

Chemical Reactions Analysis

Types of Reactions: Diammonium azelate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form azelaic acid.

    Reduction: It can be reduced to form nonanoic acid.

    Substitution: It can participate in substitution reactions where the ammonium ions are replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various metal salts can be used to replace the ammonium ions.

Major Products Formed:

    Oxidation: Azelaic acid.

    Reduction: Nonanoic acid.

    Substitution: Metal azelates.

Scientific Research Applications

Diammonium azelate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other azelate compounds.

    Biology: It has been studied for its potential antimicrobial properties and its role in modulating biological pathways.

    Medicine: Azelaic acid, from which this compound is derived, is used in dermatology for the treatment of acne and rosacea.

    Industry: It is used in the production of polymers, lubricants, and plasticizers

Mechanism of Action

The mechanism of action of diammonium azelate involves its ability to modulate various biological pathways. In plants, azelaic acid acts as a signaling molecule that activates defense responses against pathogens. In humans, azelaic acid has been shown to inhibit the growth of certain bacteria and to reduce inflammation by modulating the production of reactive oxygen species .

Comparison with Similar Compounds

Diammonium azelate can be compared with other similar compounds, such as:

    Diammonium adipate: Similar in structure but with a shorter carbon chain.

    Diammonium sebacate: Similar in structure but with a longer carbon chain.

    Diammonium succinate: Similar in structure but with a different functional group arrangement.

Uniqueness: this compound is unique due to its specific carbon chain length and its ability to modulate biological pathways effectively. Its applications in various fields, including medicine and industry, highlight its versatility and importance .

Properties

CAS No.

63075-84-3

Molecular Formula

C9H22N2O4

Molecular Weight

222.28 g/mol

IUPAC Name

diazanium;nonanedioate

InChI

InChI=1S/C9H16O4.2H3N/c10-8(11)6-4-2-1-3-5-7-9(12)13;;/h1-7H2,(H,10,11)(H,12,13);2*1H3

InChI Key

ORKKMKUDEPWHTG-UHFFFAOYSA-N

Canonical SMILES

C(CCCC(=O)[O-])CCCC(=O)[O-].[NH4+].[NH4+]

Origin of Product

United States

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